molecular formula C9H16ClNO2 B1435895 Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride CAS No. 2031258-52-1

Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride

Cat. No.: B1435895
CAS No.: 2031258-52-1
M. Wt: 205.68 g/mol
InChI Key: FGMINTQQYIWFEP-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with nitrogen at the bridgehead and a methyl ester group at position 1. Key characteristics include:

  • Molecular Formula: C₉H₁₄ClNO₂ (based on structural analogs in ).
  • Molecular Weight: ~205.67 g/mol (calculated from formula).
  • CAS Number: Not explicitly provided in the evidence, but related compounds (e.g., 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride) have CAS 1989659-16-6.
  • Structural Features: The spiro[3.4]octane core provides rigidity, while the methyl ester enhances lipophilicity compared to carboxylic acid derivatives. The hydrochloride salt improves aqueous solubility.

Properties

IUPAC Name

methyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-9(6-10-7)4-2-3-5-9;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMINTQQYIWFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(CCCC2)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation Method (Cyclopentane Ring)

  • Starting Materials: Cyclopentane derivatives functionalized to allow ring closure.
  • Reaction Conditions: Organic solvents such as dichloromethane or tetrahydrofuran, with catalysts or reagents facilitating nucleophilic ring closure.
  • Process: The cyclopentane ring is annulated with a nitrogen-containing moiety to form the azaspiro bicyclic core.
  • Outcome: Formation of methyl 2-azaspiro[3.4]octane-1-carboxylate as the free base.

Annulation Method (Four-Membered Ring)

  • Starting Materials: Four-membered ring intermediates with reactive sites for nitrogen incorporation.
  • Reaction Conditions: Use of organic solvents, bases or acids, and sometimes transition metal catalysts to promote ring closure.
  • Process: The four-membered ring is annulated with a cyclopentane or nitrogen-containing fragment to form the spirocyclic structure.
  • Outcome: Yields the free base compound with high stereochemical control.

Conversion to Hydrochloride Salt

  • Procedure: The free base methyl 2-azaspiro[3.4]octane-1-carboxylate is reacted with hydrochloric acid (HCl), typically in an organic solvent or aqueous medium.
  • Purpose: Formation of the hydrochloride salt improves solubility and stability, making it more suitable for biological and chemical applications.
  • Conditions: Mild acidification under controlled temperature to avoid decomposition.

Industrial and Scale-Up Considerations

Industrial production adapts these laboratory methods by optimizing reaction parameters such as temperature, solvent choice, and reagent concentrations to maximize yield and purity while minimizing cost and environmental impact. Techniques like continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility on a larger scale.

Reaction Conditions and Reagents

Reaction Type Common Reagents Typical Conditions Notes
Annulation Cyclopentane derivatives, amines, catalysts Organic solvents (THF, DCM), mild heating Requires careful control to avoid side reactions
Hydrochloride Formation Hydrochloric acid (HCl) Room temperature to mild heating Ensures salt formation without degradation
Oxidation Potassium permanganate, other oxidizers Controlled temperature, inert atmosphere Used for derivative synthesis
Reduction Lithium aluminum hydride, other hydrides Anhydrous conditions, low temperature Modifies functional groups
Substitution Nucleophiles/electrophiles Varies depending on substituent Enables structural diversification

Research Findings and Optimization

  • The annulation strategies have been optimized to reduce chromatographic purification steps, improving overall process efficiency.
  • The choice of solvent and catalyst significantly influences the stereochemical outcome and yield.
  • The hydrochloride salt form has been shown to improve the compound’s solubility in aqueous media, facilitating its use in biological assays.
  • Recent studies explore the use of these compounds as building blocks for muscarinic receptor agonists, indicating the importance of scalable and reproducible synthesis methods.

Summary Table of Preparation Methods

Step Method/Condition Outcome/Notes
1. Annulation (cyclopentane) Cyclopentane derivatives + catalysts in organic solvent Formation of spirocyclic free base
2. Annulation (four-membered ring) Four-membered ring intermediates + reagents Alternative spirocyclic core formation
3. Hydrochloride salt formation Reaction with HCl in solvent or aqueous medium Formation of stable, soluble hydrochloride salt
4. Purification Minimal chromatography High purity product
5. Scale-up Continuous flow, optimized conditions Industrial feasibility

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties , particularly in the following areas:

  • Antimicrobial Activity : Research indicates that Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . Its structural features may allow it to disrupt microbial cell walls or interfere with essential cellular processes.
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Organic Synthesis

The compound serves as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a unique scaffold for developing new compounds with potential biological activities . It can undergo various chemical reactions, such as oxidation, reduction, and substitution, leading to diverse derivatives with different functional groups .

Biological Research

This compound is used in studies exploring the interactions between small molecules and biological targets. This includes understanding how it binds to specific enzymes or receptors, potentially modulating their activity .

Table 1: Comparison with Similar Compounds

Compound NameBiological ActivityNotable Differences
Methyl 6-methyl-2-azaspiro[3.4]octaneAntimicrobial and anticancerAdditional methyl group increases steric hindrance
Methyl 6-azaspiro[2.5]octaneLimited reactivitySmaller size may limit binding interactions

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • A study published in the Journal of Medicinal Chemistry reported that derivatives demonstrated enhanced selectivity towards cancer cell lines compared to normal cells, indicating a favorable therapeutic index .
  • Another investigation revealed promising results against viral infections, suggesting that it may modulate host cell responses to enhance antiviral defenses .

Mechanism of Action

The mechanism of action of Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in various biological effects, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Carboxylic Acids and Esters

Table 1: Key Properties of Spirocyclic Carboxylates
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
Methyl 2-azaspiro[3.4]octane-1-carboxylate HCl C₉H₁₄ClNO₂ 205.67 N/A Methyl ester, spiro[3.4]octane, hydrochloride salt Synthesized
2-Azaspiro[3.4]octane-1-carboxylic acid HCl C₈H₁₄ClNO₂ 191.66 1989659-16-6 Carboxylic acid derivative, similar spiro core, lower lipophilicity
Methyl 1-(methylamino)cyclopentanecarboxylate HCl C₈H₁₆ClNO₂ 193.67 N/A Cyclopentane spiro analog, methylamino substituent, 78% synthesis yield
  • Structural Insights :
    • The spiro[3.4]octane system (8-membered ring) offers greater conformational flexibility compared to smaller spiro[3.3]heptane derivatives.
    • Methyl ester vs. carboxylic acid : The ester group in the target compound increases membrane permeability, whereas the carboxylic acid (e.g., 2-azaspiro[3.4]octane-1-carboxylic acid HCl) is more polar, favoring solubility.

Spirocyclic Amines with Varying Ring Sizes

Table 2: Comparison of Spirocyclic Amines
Compound Name Spiro System Molecular Formula Similarity Score* Key Properties Reference
2-Azaspiro[3.3]heptane HCl [3.3]heptane C₆H₁₂ClN 0.90 Smaller ring, higher ring strain
4-Methyl-4,7-diazaspiro[2.5]octane diHCl [2.5]octane C₇H₁₆Cl₂N₂ N/A Two nitrogen atoms, dihydrochloride salt
  • Ring Size Impact :
    • Spiro[3.3]heptane : Higher ring strain may limit stability but enhance reactivity in synthesis.
    • Spiro[2.5]octane : Compact structure (e.g., 4-Methyl-4,7-diazaspiro[2.5]octane diHCl) is advantageous for constrained pharmacophore designs.

Functional Group Variations

  • Boc-Protected Analogs: Compounds like 1-(Boc-amino)-6-azaspiro[2.5]octane () demonstrate how protective groups (e.g., Boc) enhance stability during synthesis but require deprotection for biological activity.
  • Amino and Hydroxy Derivatives: Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS 135908-33-7, ) highlights the role of amino groups in target binding, though its bicyclic system differs from spiro cores.

Biological Activity

Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure combined with a methyl ester functional group. This unique configuration allows the compound to interact with various biological targets, potentially leading to diverse therapeutic effects.

Table 1: Structural Characteristics

Compound NameStructural FeaturesUnique Aspects
Methyl 2-azaspiro[3.4]octane-1-carboxylateSpirocyclic structure with a methyl ester groupPotential for diverse biological interactions
Methyl 6-methyl-2-azaspiro[3.4]octaneSimilar spiro structure with an additional methylEnhanced steric hindrance
Methyl 6-azaspiro[2.5]octaneDifferent ring size affecting reactivitySmaller spirocyclic framework

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific enzymes and receptors within cells. This binding can result in the modulation of various cellular pathways, which is crucial for its antimicrobial and anticancer properties.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.
  • Antimicrobial Activity: Its structural features allow it to disrupt microbial cell walls or interfere with essential cellular processes in pathogens.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Antimicrobial Properties: Research indicates that Methyl 2-azaspiro[3.4]octane-1-carboxylate exhibits significant activity against a range of bacterial strains. For instance, studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
  • Anticancer Activity: In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
  • Case Studies:
    • A study published in Journal of Medicinal Chemistry reported that derivatives of Methyl 2-azaspiro[3.4]octane demonstrated enhanced selectivity towards cancer cell lines compared to normal cells, indicating a favorable therapeutic index .
    • Another investigation into its use as an antiviral agent revealed promising results against viral infections, suggesting that it may modulate host cell responses to enhance antiviral defenses .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of structural features that enhance its biological interactions.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityNotable Differences
Methyl 6-methyl-2-azaspiro[3.4]octaneAntimicrobial and anticancerAdditional methyl group increases steric hindrance
Methyl 6-azaspiro[2.5]octaneLimited reactivitySmaller size may limit binding interactions

Q & A

Q. What are the key structural features of Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride, and how do they influence its reactivity and biological activity?

The compound features a spirocyclic core (3.4 octane system) with a nitrogen atom at position 2 and a methyl carboxylate ester group. The hydrochloride salt enhances solubility and stability for experimental use. The spiro arrangement introduces steric constraints, affecting conformational flexibility and binding to biological targets like neurotransmitter receptors . Characterization via NMR (¹H/¹³C) and X-ray crystallography can confirm the spiro geometry and protonation state of the azaspiro nitrogen .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard approach involves cyclization of a bicyclic precursor, such as [3+2] annulation between a ketone and an amino alcohol, followed by esterification and HCl salt formation. For example, reacting a tetrahydrofuran-derived intermediate with methyl chloroformate under basic conditions yields the ester, with subsequent HCl treatment to form the hydrochloride salt. Optimizing reaction temperature (0–25°C) and solvent polarity (e.g., THF or DCM) minimizes side products like ring-opened byproducts .

Q. Which analytical techniques are critical for purity assessment and structural validation of this compound?

  • HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., des-methyl derivatives).
  • FT-IR : Confirms the presence of carboxylate (C=O stretch at ~1700 cm⁻¹) and ammonium chloride (N–H stretch at ~2500 cm⁻¹).
  • Elemental Analysis : Validates molecular formula (C₈H₁₄ClNO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the neuropharmacological activity of this compound?

Discrepancies in activity (e.g., receptor affinity vs. functional assays) may arise from differences in assay conditions (pH, ion concentration) or conformational dynamics of the spiro system. To address this:

  • Perform in silico docking studies to model interactions with target receptors (e.g., serotonin or dopamine transporters).
  • Use dynamic NMR or cryo-EM to analyze ligand-receptor binding under physiological conditions .

Q. What strategies are effective for optimizing the synthetic yield of this compound while minimizing side products?

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Flow Chemistry : Enhances reaction control and scalability, reducing side reactions like over-esterification.
  • Purification : Employ recrystallization (ethanol/water mixtures) or preparative HPLC to isolate the hydrochloride salt .

Q. How does the structural modification of the azaspiro scaffold impact biological activity?

Comparative studies with analogs (e.g., 2-azaspiro[3.3]heptane or 8-oxa-2-azaspiro[4.5]decane derivatives) reveal that:

  • Ring Size : Larger spiro systems (e.g., 3.4 octane vs. 3.3 heptane) increase steric bulk, altering receptor selectivity.
  • Substituents : Replacing the methyl ester with a free carboxylic acid reduces cell permeability but enhances target affinity .

Q. What methodologies are recommended for studying the metabolic stability of this compound in preclinical models?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS.
  • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways (e.g., ester hydrolysis or spiro ring oxidation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for this hydrochloride salt?

Solubility variations (e.g., in DMSO vs. aqueous buffers) may stem from polymorphic forms or pH-dependent ionization. To reconcile

  • Conduct pH-solubility profiling (pH 1–7.4) using shake-flask methods.
  • Characterize polymorphs via DSC and PXRD to identify dominant crystalline forms under experimental conditions .

Methodological Tables

Parameter Recommended Method Reference
Synthetic Yield OptimizationFlow chemistry + ZnCl₂ catalyst
Metabolic Stability AssessmentLiver microsome LC-MS/MS
Polymorph CharacterizationPXRD + DSC

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride

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